3-Fluoro-4-methoxyphenol Exhibits a Higher pKa Value than Its 4-Fluoro-3-methoxyphenol Regioisomer
The pKa of 3-Fluoro-4-methoxyphenol is predicted to be 9.46 ± 0.18 . In comparison, its close regioisomer, 4-fluoro-3-methoxyphenol, has a predicted pKa of 9.24 [1]. The higher pKa for 3-Fluoro-4-methoxyphenol indicates it is a slightly weaker acid, which can affect its ionization state at a given pH and, consequently, its solubility, partitioning behavior, and reactivity in pH-sensitive reactions or biological assays.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 9.46 ± 0.18 (Predicted) |
| Comparator Or Baseline | 4-Fluoro-3-methoxyphenol (CAS 117902-15-5): 9.24 (Predicted) |
| Quantified Difference | ΔpKa ≈ +0.22 |
| Conditions | Predicted value at 25 °C for the most acidic proton. |
Why This Matters
This pKa difference of ~0.22 units quantifies a fundamental chemical distinction that can influence the selection of one regioisomer over another for specific reaction conditions or to achieve a desired pharmacokinetic profile in drug development.
- [1] ChemBase. 4-fluoro-3-methoxyphenol (CBID:290325). View Source
